
4-Quinazolone, 2-ethyl-3-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinazolone, 2-ethyl-3-methyl is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-Quinazolone, 2-ethyl-3-methyl is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and proteins in the body. This leads to a reduction in inflammation, cell proliferation, and cell migration.
Biochemical and Physiological Effects:
Studies have shown that 4-Quinazolone, 2-ethyl-3-methyl exhibits various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of using 4-Quinazolone, 2-ethyl-3-methyl in lab experiments is its ability to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of 4-Quinazolone, 2-ethyl-3-methyl. One of the areas of interest is the development of new drugs based on the compound. Another area of interest is the study of the compound's potential use in the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 4-Quinazolone, 2-ethyl-3-methyl is a chemical compound that has gained significant attention in the scientific community. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-bacterial research. The compound's mechanism of action is not fully understood, but it is believed to inhibit various enzymes and proteins in the body. While the compound has some limitations, it has several advantages, such as its potential use in the development of new drugs. Further research is needed to fully understand the compound's potential and limitations.
科学的研究の応用
4-Quinazolone, 2-ethyl-3-methyl has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
58718-53-9 |
|---|---|
製品名 |
4-Quinazolone, 2-ethyl-3-methyl |
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
2-ethyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3 |
InChIキー |
QCKGJLGHIVZYGZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
その他のCAS番号 |
58718-53-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



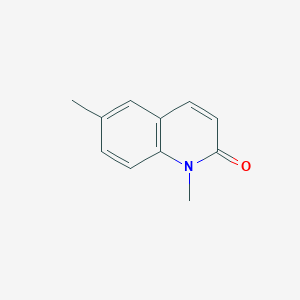
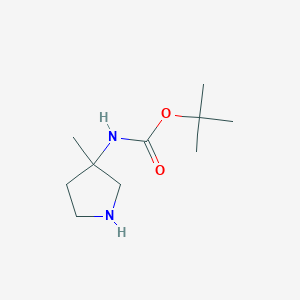
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)
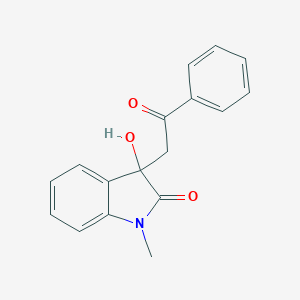
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
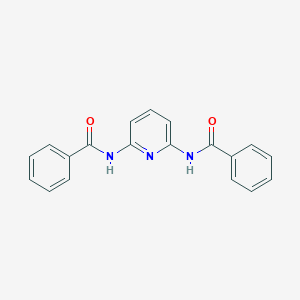

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)
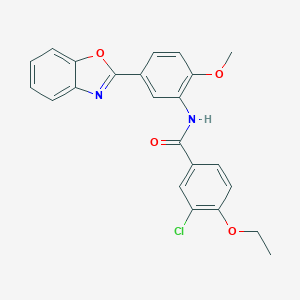

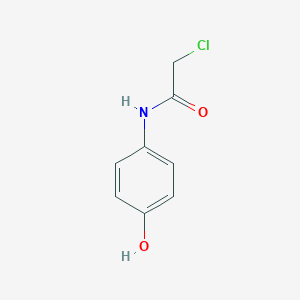
![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)